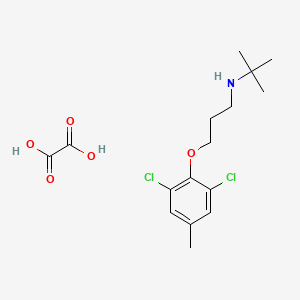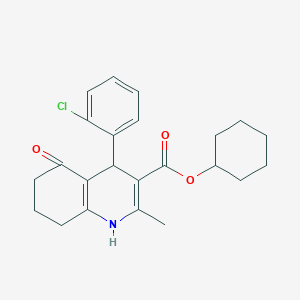
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide, also known as MTPTC, is a chemical compound that has been widely studied for its potential therapeutic applications. MTPTC belongs to the class of compounds known as thiophene carboxamides, which have been shown to possess a range of biological activities including anticancer, anti-inflammatory, and analgesic properties. In
作用机制
The mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, this compound has been shown to possess analgesic properties and to reduce inflammation.
实验室实验的优点和局限性
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to possess a range of biological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications.
未来方向
There are several future directions for research on 5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of this compound and its potential therapeutic applications. Another area of research is to develop more potent and selective analogs of this compound that can be used for the treatment of specific diseases. Additionally, the pharmacokinetics and toxicity of this compound need to be further studied to determine its safety and efficacy for clinical use. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of 5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide involves the reaction of 4-phenyl-3-thiosemicarbazide with 1-methyl-4-piperidone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学研究应用
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells in vitro. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-17(14-6-4-3-5-7-14)16(12-22-13)18(21)19-15-8-10-20(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZROLKWKRFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)
![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)
![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

